REACTION_CXSMILES
|
C(OC([C:8]1[N:12]([CH2:13][C:14]([O:16]CC)=[O:15])[N:11]=[N:10][N:9]=1)=O)C(C)C.Cl>O>[N:12]1([CH2:13][C:14]([OH:16])=[O:15])[CH:8]=[N:9][N:10]=[N:11]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC(=O)C1=NN=NN1CC(=O)OCC
|
Name
|
|
Quantity
|
0.45 mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
alcohols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for approximately 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
above was treated with 37.5 ml
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
DISTILLATION
|
Details
|
to distill out
|
Type
|
ADDITION
|
Details
|
Water was added
|
Type
|
CUSTOM
|
Details
|
as required during the reaction
|
Type
|
TEMPERATURE
|
Details
|
to maintain the volume in the flask at approximately 110 ml
|
Type
|
DISTILLATION
|
Details
|
When the distillation of the alcohols
|
Type
|
ADDITION
|
Details
|
the mixture was treated with approximately 1 ml
|
Type
|
ADDITION
|
Details
|
treated with charcoal
|
Type
|
FILTRATION
|
Details
|
filtered hot into a clean 250 ml
|
Type
|
WASH
|
Details
|
3-neck round bottom flask, washing with a minimum of water
|
Type
|
DISTILLATION
|
Details
|
by distillation in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the mixture cooled
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NN=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.48 g | |
YIELD: PERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |